molecular formula C10H14O4S B8396781 3-Phenoxy-1-propanol methanesulphonate

3-Phenoxy-1-propanol methanesulphonate

Cat. No. B8396781
M. Wt: 230.28 g/mol
InChI Key: RPRHPCTXZAZXGB-UHFFFAOYSA-N
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Patent
US04937268

Procedure details

Methanesulphonyl chloride (16.15 g) was added dropwise to a stirred solution of 3-phenoxy-1-propanol (17.81 g) and triethylamine (23.78 g) in dry dichloromethane (120 ml) at 0° C. under nitrogen. The mixture was stirred at room temperature for 1 h and then washed successively with 2N hydrochloric acid (100 ml), water (100 ml), 8% sodium bicarbonate solution (100 ml) and brine (100 ml). The solution was dried and evaporated in vacuo to give an oil which solidified on standing to give the title compound (25.88 g) as a waxy solid. T.l.c. (diethyl ether) Rf 0.50.
Quantity
16.15 g
Type
reactant
Reaction Step One
Quantity
17.81 g
Type
reactant
Reaction Step One
Quantity
23.78 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[O:6]([CH2:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[CH3:1][S:2]([O:16][CH2:15][CH2:14][CH2:13][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
16.15 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
17.81 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCO
Name
Quantity
23.78 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 2N hydrochloric acid (100 ml), water (100 ml), 8% sodium bicarbonate solution (100 ml) and brine (100 ml)
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.88 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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